4-(2,3-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichlorobenzaldehyde with suitable amines and methoxy-substituted intermediates can lead to the formation of the desired tetrahydroquinolinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone analogs.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic with a similar dichlorophenyl group.
Aripiprazole: Another antipsychotic with structural similarities, used in the treatment of schizophrenia
Uniqueness
4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of 4-(2,3-Dichlorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15Cl2NO3 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-9-6-13-16(14(7-9)23-2)11(8-15(21)20-13)10-4-3-5-12(18)17(10)19/h3-7,11H,8H2,1-2H3,(H,20,21) |
InChI Key |
RUTCMYVCHCOWGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=C1)OC |
Origin of Product |
United States |
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